molecular formula C17H24BClO4 B14188307 Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 1025718-75-5

Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B14188307
CAS No.: 1025718-75-5
M. Wt: 338.6 g/mol
InChI Key: ZBLUTHOBKQHPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the reaction of 4-chloro-3-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

    Reduction: 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have implications in cancer therapy.

Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including those used in the treatment of cancer and infectious diseases.

Industry: In the chemical industry, it is used in the production of fine chemicals and advanced materials, including polymers and electronic materials.

Mechanism of Action

The boronic ester group in Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate acts as a versatile intermediate in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid tert-butyl ester
  • 4-(tert-butoxycarbonyl)phenylboronic acid pinacol ester

Uniqueness: Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is unique due to the presence of both a boronic ester and a chlorine substituent on the aromatic ring. This combination allows for diverse reactivity, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

1025718-75-5

Molecular Formula

C17H24BClO4

Molecular Weight

338.6 g/mol

IUPAC Name

tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C17H24BClO4/c1-15(2,3)21-14(20)11-8-9-13(19)12(10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3

InChI Key

ZBLUTHOBKQHPSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.